molecular formula C7H13FN4 B1476606 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine CAS No. 2098095-15-7

1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine

Cat. No.: B1476606
CAS No.: 2098095-15-7
M. Wt: 172.2 g/mol
InChI Key: HQBPVCNAAMAPPN-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine is an organic compound that features both azido and fluoromethyl functional groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrrolidine.

    Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Azido Group Introduction: The azido group is introduced through nucleophilic substitution reactions using azidating agents such as sodium azide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine involves its functional groups:

    Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages.

    Fluoromethyl Group: The fluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its interaction with biological targets.

Comparison with Similar Compounds

    1-(2-Azidoethyl)pyrrolidine: Lacks the fluoromethyl group, making it less reactive in certain contexts.

    3-(Fluoromethyl)pyrrolidine: Lacks the azido group, limiting its applications in click chemistry.

Uniqueness: 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine is unique due to the presence of both azido and fluoromethyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

1-(2-azidoethyl)-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN4/c8-5-7-1-3-12(6-7)4-2-10-11-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBPVCNAAMAPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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